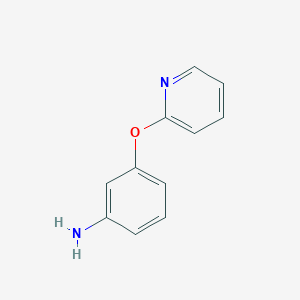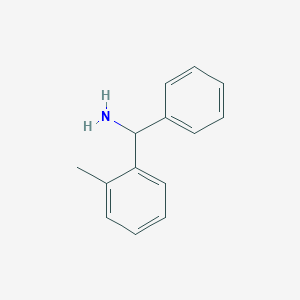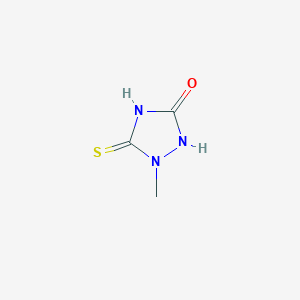
3-Fluoro-4-isopropoxyphenylboronic acid
Übersicht
Beschreibung
3-Fluoro-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and an isopropoxy group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound is known to interact with enzymes and proteins involved in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to an organic halide, resulting in the formation of a new carbon-carbon bond. This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in organic synthesis suggests that it may influence cell function indirectly by facilitating the synthesis of biologically active compounds. These compounds can, in turn, affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the synthesized molecules may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. The mechanism involves the formation of a palladium-boronic acid complex, which undergoes transmetalation with an organic halide. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules. The binding interactions with palladium and the subsequent transmetalation are critical for the compound’s activity in organic synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to moisture or extreme temperatures. Long-term studies on its effects on cellular function are limited, but its role in the synthesis of biologically active molecules suggests that it may have indirect long-term effects on cellular processes .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Its role in organic synthesis suggests that it may interact with various enzymes and cofactors involved in metabolic processes. The compound’s ability to participate in the Suzuki-Miyaura coupling reaction indicates that it may influence metabolic flux and metabolite levels by facilitating the synthesis of key intermediates in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its interactions with transporters or binding proteins may play a role in its localization and accumulation. Understanding these interactions is crucial for optimizing its use in biochemical research and organic synthesis .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Its activity in organic synthesis suggests that it may be localized to specific compartments or organelles where it can interact with target molecules. Post-translational modifications or targeting signals may direct the compound to these specific locations, thereby influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-isopropoxyphenylboronic acid typically involves the reaction of this compound with various reagents under specific conditions. One common method involves the use of copper diacetate and triethylamine in dichloromethane, with molecular sieves to facilitate the reaction . Another method involves the use of sodium carbonate and bis-triphenylphosphine-palladium (II) chloride in 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The fluoro and isopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Diacetate and Triethylamine: Used in the synthesis of the compound.
Sodium Carbonate: Used in various coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Wirkmechanismus
The primary mechanism of action of 3-Fluoro-4-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation and subsequent formation of a carbon-carbon bond . The fluoro and isopropoxy groups can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-isopropoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
3-Fluoro-4-isopropoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluoro and isopropoxy groups can enhance the compound’s stability and influence its interaction with catalysts and other reagents .
Eigenschaften
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQQJUVWZYJYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584278 | |
| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-54-8 | |
| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)

